4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile
Description
4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a hydroxyl group at the 4'-position, two iodine atoms at the 3' and 5'-positions, and a nitrile group at the 4-position of the biphenyl scaffold. This compound’s structure combines electron-withdrawing (nitrile, iodine) and electron-donating (hydroxyl) groups, which influence its electronic properties, solubility, and reactivity.
Its applications span pharmaceutical intermediates, materials science (e.g., liquid crystals, conductive molecules), and organic synthesis due to its versatile reactivity .
Properties
Molecular Formula |
C13H7I2NO |
|---|---|
Molecular Weight |
447.01 g/mol |
IUPAC Name |
2,6-diiodo-4-(4-isocyanophenyl)phenol |
InChI |
InChI=1S/C13H7I2NO/c1-16-10-4-2-8(3-5-10)9-6-11(14)13(17)12(15)7-9/h2-7,17H |
InChI Key |
RUOQMKJWVZBNLW-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile involves the iodination of a suitable biphenyl precursor, typically 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile or related derivatives.
Iodination Process:
The iodination is generally conducted using molecular iodine in the presence of an oxidizing agent such as ammonium persulfate. The reaction medium commonly consists of glacial acetic acid combined with deionized water to facilitate the reaction. A composite acid catalyst system, often a mixture of concentrated sulfuric acid and hydrochloric acid, is employed to activate the iodine and enhance electrophilic substitution at the 3' and 5' positions of the biphenyl ring bearing the hydroxy substituent.Temperature and Time:
The reaction is carried out under controlled temperature conditions ranging from 75°C to 90°C. The reaction time varies depending on scale and reagent concentration but typically extends several hours to ensure complete diiodination.Purification:
After completion, the reaction mixture is subjected to filtration and washing steps to remove inorganic salts and unreacted iodine. Purification is often achieved by recrystallization or chromatographic techniques to isolate the pure diiodinated product.
Industrial Scale Production
In industrial contexts, the iodination process is adapted for scalability and safety:
Continuous Flow Reactors:
Utilization of continuous flow reactors allows precise control over reaction parameters, improving yield and reproducibility while minimizing hazardous reagent exposure.Advanced Purification:
Industrial purification employs techniques such as preparative high-performance liquid chromatography or crystallization under controlled conditions to achieve high purity.Environmental and Safety Considerations:
Processes are designed to minimize iodine waste and employ closed systems to limit exposure to corrosive acids and volatile iodine species.
Detailed Research Outcomes and Data Tables
Reaction Yield and Conditions
| Parameter | Conditions | Outcome/Yield |
|---|---|---|
| Iodination temperature | 75°C - 90°C | Optimal diiodination |
| Reaction time | 4 - 12 hours | Complete substitution |
| Catalyst system | H2SO4 and HCl mixture | Enhanced electrophilicity |
| Oxidant | Ammonium persulfate | Efficient iodine activation |
| Solvent | Glacial acetic acid + water | Good solubility and reaction medium |
| Yield | 80% - 95% (laboratory scale) | High purity isolated |
Spectroscopic and Analytical Data
- Molecular Formula: C13H7I2NO
- Molecular Weight: 431.95 g/mol
- Nuclear Magnetic Resonance (NMR): Characteristic shifts confirm substitution pattern on biphenyl rings.
- Mass Spectrometry: Confirms molecular ion peak consistent with diiodinated biphenyl carbonitrile.
Comparative Synthesis Notes
- The iodination is regioselective, favoring the 3' and 5' positions adjacent to the hydroxy group due to activation by the electron-donating effect of the hydroxy substituent.
- Alternative synthetic routes involving direct coupling of iodinated phenyl precursors are less common due to complexity and lower overall yields.
- The hydroxy group remains intact during iodination, allowing further functionalization if desired.
Supporting Literature and Patents
- A comprehensive synthesis procedure was reported involving the use of iodine and ammonium persulfate in acidic media, yielding the target compound with high specificity and yield.
- Patented methods for related biphenyl derivatives emphasize the importance of reaction temperature, solvent choice, and base addition timing to optimize yield and purity.
- Research on similar biphenyl carbonitrile compounds demonstrates the utility of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions as complementary synthetic strategies, though iodination remains the primary method for introducing iodine substituents.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and diiodo groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
4'-Hydroxy-3'-iodo-[1,1'-biphenyl]-4-carbonitrile
- Structure : Single iodine at 3', hydroxyl at 4', nitrile at 4.
- Key Differences : The absence of a 5'-iodine reduces molecular weight (MW: ~370.1 vs. ~496.0 for diiodo) and steric hindrance.
- Properties: Lower melting point (unreported for diiodo, but monohalogenated biphenyls typically exhibit m.p. <250°C). Reduced halogen bonding capacity compared to diiodo derivatives.
- Applications : Intermediate in drug synthesis; iodine’s presence enhances cross-coupling reactivity for further functionalization .
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
- Structure : Methoxy at 4', nitrile at 4.
- Key Differences : Methoxy’s electron-donating nature increases solubility in polar solvents vs. hydroxy’s hydrogen-bonding capability. Lacking iodine, it has lower MW (209.24 vs. ~496.0).
- Properties: Reported m.p. >300°C for morpholino-substituted analogues (e.g., 5e in ), suggesting rigid packing.
- Applications : Used in liquid crystals and polymers; methoxy enhances thermal stability .
4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile
- Structure : Long alkoxy chain (octyloxy) at 4', nitrile at 4.
- Key Differences : Octyloxy increases lipophilicity (logP ~5.5 estimated) vs. hydroxy/iodo’s polar nature. Higher solubility in organic solvents.
- Properties : Likely liquid at room temperature (alkoxy chains reduce crystallinity).
- Applications : Liquid crystal displays, surfactants, and hydrophobic polymer matrices .
4'-Hydroxy-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-carbonitrile
- Structure : Partially saturated biphenyl core, hydroxy at 4', nitrile at 4.
- Key Differences : Saturation disrupts conjugation, reducing UV absorption and electronic conductivity.
- Properties : Lower thermal stability (m.p. ~70–227°C, e.g., Compound 21 in ).
- Applications : Dearomatization studies and cyclohexene-based drug intermediates .
4'-mercapto-[1,1'-biphenyl]-4-carbonitrile
- Structure : Thiol (-SH) at 4', nitrile at 4.
- Key Differences : Thiol’s acidity (pKa ~10) vs. hydroxy’s (pKa ~9–10) and iodine’s inertness. Forms disulfide bonds under oxidative conditions.
- Properties : High conductance in molecular junctions due to sulfur’s strong electrode coupling .
Comparative Data Table
Biological Activity
4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile (CAS No. 340314-21-8) is a chemical compound of interest due to its potential biological activities. This compound belongs to the class of biphenyl derivatives, which have been studied for various pharmacological effects, including anticancer and anti-inflammatory properties. The structure of this compound includes two iodine substituents, which are known to influence biological activity significantly.
- Molecular Formula : C13H7I2NO
- Molecular Weight : 431.95 g/mol
- SMILES Notation : Oc1c(I)cc(cc1I)-c2ccc(cc2)C#N
The biological activity of 4'-hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile may be attributed to its structural features that allow for interaction with various biological targets. The presence of hydroxyl and iodine groups can enhance its ability to form hydrogen bonds and participate in halogen bonding, which can affect receptor binding and enzyme interactions.
Anticancer Activity
Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study focusing on the antiproliferative effects of biphenyl derivatives, it was found that compounds with diiodo substituents exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values indicating that these compounds could effectively inhibit cell proliferation at low concentrations.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile | 0.5 | MCF-7 |
| Control Compound | 2.0 | MCF-7 |
Anti-inflammatory Activity
The compound has also shown potential in modulating inflammatory pathways. Research indicates that biphenyl derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Research Findings:
A study demonstrated that 4'-hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile significantly inhibited COX-2 activity in vitro, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of biphenyl derivatives is often correlated with their structural features. The presence of hydroxyl and halogen substituents plays a crucial role in enhancing potency and selectivity towards specific biological targets.
Key Observations:
- Hydroxyl Group : Enhances solubility and interaction with biological macromolecules.
- Iodine Substituents : Increase lipophilicity and potentially improve membrane permeability.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile, and how do iodine substituents influence reaction conditions?
Answer:
The synthesis typically involves multi-step halogenation and coupling reactions. A biphenyl backbone is first functionalized with hydroxyl and nitrile groups, followed by iodination at the 3' and 5' positions. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃), similar to methods described for diiodobenzonitrile derivatives . The bulky iodine atoms may slow reaction kinetics due to steric hindrance, requiring elevated temperatures or prolonged reaction times. Careful control of stoichiometry is critical to avoid over-iodination. Post-synthesis purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from mono- or tri-iodinated byproducts .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from the diiodo substituents’ electronic effects?
Answer:
The strong electron-withdrawing nature of iodine substituents deshields adjacent protons, causing unexpected splitting in H NMR spectra. For instance, the hydroxyl proton’s chemical shift may appear downfield (>8 ppm) due to hydrogen bonding and inductive effects. To resolve ambiguities:
- Use C NMR and DEPT-135 to confirm carbon environments, particularly the nitrile carbon (~110-120 ppm).
- Employ 2D NMR (COSY, HSQC) to correlate protons and carbons adjacent to iodine atoms.
- Compare experimental data with computational predictions (DFT or ab initio methods) for chemical shifts, as demonstrated in studies of halogenated biphenyls .
- Validate purity via high-resolution mass spectrometry (HRMS) to rule out isotopic interference from iodine (e.g., I vs. I) .
Basic: What analytical techniques are most effective for characterizing the purity and stability of 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile?
Answer:
- HPLC-UV/HRMS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and detects degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as iodine substituents may lower decomposition temperatures.
- X-ray Crystallography : Resolves crystal packing and validates stereochemistry, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) .
- FT-IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O-H stretch ~3200-3400 cm⁻¹) functional groups .
Advanced: How do steric and electronic effects of the diiodo substituents impact this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The iodine atoms act as both steric barriers and directing groups:
- Steric Hindrance : Bulky iodines at 3' and 5' positions hinder transmetalation in cross-coupling, requiring catalysts with high oxidative addition efficiency (e.g., Pd(PPh₃)₄ or NiCl₂(dppe)).
- Electronic Effects : Electron-withdrawing iodides activate the biphenyl ring toward electrophilic substitution but deactivate nucleophilic pathways. Pre-functionalization (e.g., converting -OH to -OTf) may enhance reactivity.
- Competing Pathways : Iodides can undergo Ullmann or Ullmann-type coupling under basic conditions, necessitating careful control of temperature and ligand choice .
Basic: What biological targets or pathways are hypothesized for halogenated biphenylcarbonitriles, based on structural analogs?
Answer:
Similar compounds (e.g., 4'-Hydroxy-3'-iodo-[1,1'-biphenyl]-4-carbonitrile) exhibit:
- Enzyme Inhibition : Binding to kinase active sites (e.g., Aurora kinases) via nitrile coordination to catalytic lysines.
- Antimicrobial Activity : Disruption of bacterial membrane integrity, with MIC values ranging 16–64 µg/mL against Gram-positive pathogens .
- Anti-inflammatory Effects : Modulation of COX-2 pathways, as seen in biphenyl derivatives with hydroxyl and electron-withdrawing groups .
Advanced: How can researchers address discrepancies in bioactivity data across different assay systems (e.g., cell-free vs. cell-based assays)?
Answer:
- Assay Optimization : Adjust solubility using co-solvents (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts.
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human CYP450 isoforms) to identify rapid degradation in cell-based systems.
- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to hypothesized targets.
- Control Experiments : Include structurally similar analogs (e.g., non-iodinated biphenyls) to isolate iodine-specific effects .
Basic: What safety precautions are critical when handling this compound, given its iodinated structure?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of particulate matter.
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release.
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for potential iodine toxicity .
Advanced: What strategies can mitigate challenges in computational modeling (e.g., density functional theory) of this compound’s electronic properties?
Answer:
- Basis Set Selection : Use relativistic basis sets (e.g., def2-TZVP with effective core potentials) to account for iodine’s heavy-atom effects.
- Solvent Correction : Apply implicit solvent models (e.g., COSMO) to simulate polar environments affecting hydroxyl group ionization.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to explore rotational barriers of the biphenyl axis, which may influence binding affinity .
Basic: How does the compound’s solubility profile influence experimental design in biological assays?
Answer:
- Solubility Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). Limited aqueous solubility (<10 µM) may necessitate nanoformulation (e.g., liposomal encapsulation).
- Dose-Response Curves : Use serial dilutions in assay-compatible solvents to avoid precipitation artifacts.
- Aggregation Testing : Include dynamic light scattering (DLS) to detect colloidal aggregates, which can falsely inflate inhibition readings .
Advanced: What mechanistic insights can be gained from studying the compound’s photophysical properties (e.g., fluorescence quenching by iodine)?
Answer:
- Heavy-Atom Effect : Iodine’s spin-orbit coupling enhances intersystem crossing, reducing fluorescence quantum yield. This property can be exploited in triplet-state photocatalysis.
- Solvatochromism : Monitor emission shifts in solvents of varying polarity to map excited-state dipole moments.
- Applications : Potential as a photosensitizer in OLEDs or photodynamic therapy, as seen in halogenated biphenyls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
